Ritrosulfan

Description

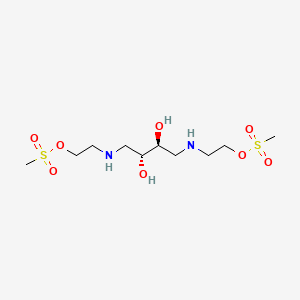

RN given refers to parent cpd(R*,S*)-isomer; structure

Properties

CAS No. |

4148-16-7 |

|---|---|

Molecular Formula |

C10H24N2O8S2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate |

InChI |

InChI=1S/C10H24N2O8S2/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18/h9-14H,3-8H2,1-2H3/t9-,10+ |

InChI Key |

BYZJBHCTZJGJFV-AOOOYVTPSA-N |

Isomeric SMILES |

CS(=O)(=O)OCCNC[C@H]([C@H](CNCCOS(=O)(=O)C)O)O |

Canonical SMILES |

CS(=O)(=O)OCCNCC(C(CNCCOS(=O)(=O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

4148-16-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dimesylerythritol lycurim lykurim R-74 ritosulfan ritrosulfan ritrosulfan, (R*,S*)-isomer, 14C-labeled ritrosulfan, dihydrochloride, (R*,S*)-isomer ritrosulfan, dimethanesulfonate, (R*,S*)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ritrosulfan in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritrosulfan is a bifunctional alkylating agent with significant anti-tumor activity. As a member of the alkylating sugar alcohol class of compounds, its mechanism of action is predicated on the induction of cytotoxic DNA damage in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing parallels with the extensively studied analogous compound, Treosulfan. This document details the activation cascade, molecular interactions with DNA, and the subsequent cellular signaling pathways that lead to cell cycle arrest and apoptosis. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Alkylating agents represent one of the earliest and most effective classes of chemotherapeutic drugs. Their efficacy lies in their ability to covalently modify DNA, thereby interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. This compound is a hydrolyzing alkylating agent that has demonstrated anti-tumor properties[1][2]. Due to the limited availability of detailed mechanistic studies specifically on this compound, this guide leverages the substantial body of research on the structurally and functionally similar drug, Treosulfan, to elucidate the core mechanism of action. Both are considered prodrugs that, under physiological conditions, form reactive epoxide intermediates responsible for their cytotoxic effects[3][4][5].

Mechanism of Action

The anti-cancer activity of this compound is a multi-step process that begins with its conversion into a highly reactive form and culminates in the induction of programmed cell death in cancer cells.

Prodrug Activation

This compound, like Treosulfan, is a prodrug that is intrinsically inactive. Upon administration, it undergoes spontaneous, non-enzymatic conversion under physiological conditions (pH 7.4, 37°C) into reactive epoxide intermediates. This conversion is crucial for its cytotoxic activity. The primary active metabolites are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules, most importantly, DNA.

DNA Alkylation and Interstrand Cross-linking

The reactive epoxide metabolites of this compound are potent alkylating agents. They form covalent bonds with the nucleophilic centers in the DNA molecule, primarily targeting the N7 position of guanine and the N1 and N3 positions of adenine. Due to its bifunctional nature, a single molecule of the activated drug can react with two different sites on the DNA. This can result in the formation of both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.

Induction of DNA Damage Response (DDR)

The formation of DNA adducts and cross-links is recognized by the cell's DNA damage response (DDR) machinery. Sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) for double-strand breaks and other proteins for replication fork stalling, detect the DNA lesions. This initiates a signaling cascade involving key protein kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets to coordinate a cellular response.

Cell Cycle Arrest

A critical consequence of DDR activation is the transient arrest of the cell cycle. This provides the cell with an opportunity to repair the DNA damage before proceeding with division, thus preventing the propagation of mutations. The ATM/ATR-mediated phosphorylation of checkpoint kinases Chk1 and Chk2 leads to the inactivation of CDC25 phosphatases. This, in turn, prevents the activation of cyclin-dependent kinases (CDKs) that are essential for progression through the G1/S and G2/M phases of the cell cycle. Another key player is the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR. Activated p53 induces the expression of the CDK inhibitor p21, further enforcing cell cycle arrest.

Apoptosis

If the DNA damage induced by this compound is extensive and beyond the repair capacity of the cell, the DDR signaling switches from a pro-survival to a pro-death response, leading to apoptosis. Activated p53 can induce apoptosis by transcribing pro-apoptotic genes such as BAX, PUMA, and NOXA. These proteins belong to the Bcl-2 family and act on the mitochondria to trigger the intrinsic apoptotic pathway. This results in the release of cytochrome c, which in turn activates a caspase cascade (initiator caspase-9 and executioner caspases-3 and -7), leading to the systematic dismantling of the cell.

Quantitative Data

While specific IC50 values for this compound are not widely published, data for Treosulfan in various cancer cell lines provide a strong indication of its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (days) | Reference |

| LNCaP | Prostate Cancer | >10 | 1 | |

| DU145 | Prostate Cancer | >10 | 1 | |

| PC3 | Prostate Cancer | >100 | 1 | |

| MDA-MB-436 | Breast Cancer | Not specified (complete remission in vivo) | 14 (in vivo) | |

| MX-1 | Breast Cancer | Not specified (complete remission in vivo) | 14 (in vivo) | |

| MDA-MB-435S | Breast Cancer | Not specified (>90% growth inhibition in vivo) | Not specified (in vivo) |

Note: The in vivo data for breast cancer xenografts demonstrate significant anti-tumor activity, leading to complete tumor remission or substantial growth inhibition. The in vitro IC50 values for prostate cancer cell lines suggest that higher concentrations or longer exposure times may be necessary to achieve significant cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of alkylating agents like this compound.

Cell Viability Assay (WST-1 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5-500 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

WST-1 Reagent Addition: After the incubation period, 10 µl of WST-1 reagent is added to each well.

-

Incubation with Reagent: The plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cancer cells treated with this compound.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at a concentration around the determined IC50 for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: An additional 400 µl of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound for a specified duration (e.g., 24 hours).

-

Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase indicates cell cycle arrest at that checkpoint.

Conclusion

The anti-cancer mechanism of this compound is characteristic of a bifunctional alkylating agent. Its efficacy is derived from its ability to be spontaneously activated to form reactive epoxide intermediates that induce highly cytotoxic DNA interstrand cross-links. This extensive DNA damage triggers the DNA damage response pathway, leading to cell cycle arrest and, ultimately, the induction of apoptosis in cancer cells. While further studies are needed to delineate the specific signaling nuances and quantitative effects of this compound in a broader range of cancer types, the well-established mechanism of the analogous compound Treosulfan provides a robust framework for understanding its therapeutic potential. The targeted induction of DNA damage remains a cornerstone of cancer therapy, and a detailed comprehension of the molecular mechanisms of agents like this compound is paramount for their optimal clinical application and the development of novel therapeutic strategies.

References

- 1. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Guanine-adenine DNA cross-linking by 1,2,3,4-diepoxybutane: potential basis for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 3, Key Characteristics of Treosulfan and Busulfan - Treosulfan (Trecondyv) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bccancer.bc.ca [bccancer.bc.ca]

Preclinical Cytotoxicity of Ritrosulfan and its Analogs: A Technical Guide

Disclaimer: Information regarding the preclinical cytotoxicity of Ritrosulfan is limited in publicly available scientific literature. This guide summarizes the available data on its close structural analogs, Treosulfan and Busulfan, to provide insights into the expected cytotoxic profile of this compound. These agents belong to the class of bifunctional alkylating agents, and their mechanisms of action are presumed to be similar.

Introduction to Bifunctional Alkylating Agents

This compound, Treosulfan, and Busulfan are potent cytotoxic agents that exert their anticancer effects by inducing DNA damage. As bifunctional alkylating agents, they possess two reactive alkyl groups that can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine. This can result in the formation of monoadducts, DNA-protein crosslinks, and highly cytotoxic interstrand and intrastrand DNA crosslinks. These DNA lesions disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). The cytotoxic efficacy of these agents is particularly pronounced in rapidly dividing cancer cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic agent. The following tables summarize the in vitro cytotoxicity of Treosulfan and Busulfan across a range of human cancer cell lines, as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of Treosulfan

| Cell Line | Cancer Type | IC50 (µM) | Comments | Source(s) |

| LNCaP | Prostate Cancer | Significant viability reduction at ≥10 µM | Dose- and time-dependent cytotoxicity observed. | [1][2] |

| DU145 | Prostate Cancer | Significant viability reduction at ≥10 µM | More sensitive than LNCaP and PC3 cells. | [1][2] |

| PC3 | Prostate Cancer | Significant viability reduction at ≥100 µM | [1] | |

| Panc-1 | Pancreatic Cancer | ~11.8 (converted from 3.6 µg/ml) | ||

| MIA PaCa-2 | Pancreatic Cancer | ~5.9 (converted from 1.8 µg/ml) | ||

| Capan-2 | Pancreatic Cancer | ~6.9 (converted from 2.1 µg/ml) | ||

| SKOV3 | Ovarian Cancer | 47.69 - 51.50 (Normoxia) | IC50 increased in hypoxic conditions. | |

| OVCAR4 | Ovarian Cancer | 53.84 - 58.82 (Normoxia) | IC50 significantly increased in hypoxic conditions. | |

| Various Pediatric Tumor Cell Lines | Leukemia, Ewing Sarcoma, Neuroblastoma | 0.73 - 608 | Leukemia cell lines were the most sensitive. |

Table 2: In Vitro Cytotoxicity of Busulfan

| Cell Line | Cancer Type | IC50 (µM) | Comments | Source(s) |

| SET2 | Myeloproliferative Neoplasm | 27 | IC50 decreased to 4 µM in combination with Veliparib. | |

| HEL | Myeloproliferative Neoplasm | 45.1 | IC50 decreased to 28.1 µM in combination with Veliparib. | |

| P39 | Myeloid Leukemia | Dose-dependent effects observed (10-100 µg/ml) | Cytotoxicity was dependent on the area under the concentration-time curve (AUC). | |

| Various Pediatric Tumor Cell Lines | Leukemia, Ewing Sarcoma, Neuroblastoma | 2.81 - >5000 | Leukemia cell lines were the most sensitive. |

Experimental Protocols

This section details the standard methodologies used to assess the cytotoxicity of alkylating agents like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Drug Treatment: Treat the cells with a range of concentrations of the cytotoxic agent (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with the cytotoxic agent at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

Ritrosulfan (Treosulfan): A Comprehensive Technical Guide to its Function as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritrosulfan, more commonly known as treosulfan, is a bifunctional alkylating agent with significant cytotoxic activity, positioning it as a critical component in conditioning regimens for hematopoietic stem cell transplantation (HSCT) and as a therapeutic agent for various malignancies. This technical guide provides an in-depth exploration of the core mechanisms of this compound as a DNA alkylating agent. It details its chemical activation, the formation of DNA adducts, and the subsequent cellular responses. This document summarizes key quantitative data on its efficacy, outlines experimental protocols for its study, and presents visual representations of its mechanism and related cellular pathways to support further research and drug development.

Introduction

This compound ((2S,3S)-1,2,3,4-butanetetrol 1,4-dimethanesulfonate) is a prodrug that exhibits potent cytotoxic effects through the alkylation of DNA.[1] Structurally similar to busulfan, it possesses a more favorable toxicity profile, which has led to its increasing use in clinical settings, particularly in combination with fludarabine for conditioning prior to allogeneic HSCT in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2][3] Understanding the intricate molecular mechanisms of this compound is paramount for optimizing its therapeutic use and developing novel combination strategies. This guide serves as a technical resource, consolidating current knowledge on its role as a DNA alkylating agent.

Mechanism of Action: From Prodrug to DNA Damage

This compound's activity is contingent on its non-enzymatic conversion under physiological conditions.[4][5] This process is highly dependent on pH and temperature.

Chemical Activation

In an aqueous environment with a pH greater than 5, this compound undergoes a spontaneous intramolecular nucleophilic substitution. This reaction proceeds sequentially, first forming a monoepoxide intermediate, (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM), and subsequently the diepoxide, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). These highly reactive epoxide metabolites are the ultimate effectors of this compound's cytotoxic activity.

Figure 1: Chemical activation pathway of this compound.

DNA Alkylation and Adduct Formation

The epoxide metabolites of this compound are potent electrophiles that readily react with nucleophilic sites on DNA bases. Alkylation occurs preferentially at the N7 position of guanine residues. The bifunctional nature of the diepoxide allows it to form both mono-adducts and, crucially, interstrand cross-links (ICLs) within the DNA double helix. These ICLs are highly cytotoxic lesions that physically prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.

The formation of these cross-links is a time-dependent process, with peak levels observed approximately 24 hours after exposure in cell culture models. Studies have also synthesized and characterized the N-7-guanine adduct of the monoepoxide intermediate, suggesting it may also contribute to DNA cross-linking independently of the diepoxide.

Cellular Response to this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a cascade of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.

Activation of the DNA Damage Response (DDR) Pathway

The presence of bulky DNA adducts and ICLs stalls replication forks and transcription machinery, which in turn activates sensor proteins of the DDR pathway, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, which orchestrate cell cycle arrest to allow time for DNA repair. The tumor suppressor protein p53 is also a key player in this response, and its activation can further enforce cell cycle arrest or, if the damage is too severe, initiate apoptosis.

Figure 2: this compound-induced DNA Damage Response pathway.

Cell Cycle Arrest and Apoptosis

If the DNA damage induced by this compound is extensive and overwhelms the cell's repair capacity, the sustained cell cycle arrest will ultimately lead to the initiation of programmed cell death, or apoptosis. This is a key component of its anti-cancer efficacy, as it preferentially eliminates rapidly dividing cancer cells that are more susceptible to DNA-damaging agents.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, which can vary depending on the cell type and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HL-60 | Leukemia | 0.001 - 1 (mM concentrations also reported) | Not Specified | |

| K562 | Leukemia | 0.05 - 10 (mM concentrations also reported) | Not Specified | |

| Ewing Tumor Cell Lines (unspecified) | Ewing's Sarcoma | 0.73 - 608 | 24, 48, 72, 96 | |

| Neuroblastoma Cell Lines (unspecified) | Neuroblastoma | >5,000 - 2.81 (for busulfan, this compound more potent) | 24, 48, 72, 96 | |

| Osteosarcoma Cell Lines (unspecified) | Osteosarcoma | >5,000 - 2.81 (for busulfan, this compound more potent) | 24, 48, 72, 96 | |

| Leukemia Cell Lines (unspecified) | Leukemia | >5,000 - 2.81 (for busulfan, this compound more potent) | 24, 48, 72, 96 | |

| LNCaP | Prostate Cancer | Viability reduced at ≥10 µM | 24 | |

| DU145 | Prostate Cancer | Viability reduced at ≥10 µM | 24 | |

| PC3 | Prostate Cancer | Viability reduced at ≥100 µM | 24 | |

| Panc-1 | Pancreatic Cancer | Potently cytotoxic at 1-100 µg/ml | Not Specified | |

| MIA PaCa-2 | Pancreatic Cancer | Potently cytotoxic at 1-100 µg/ml | Not Specified | |

| Capan-2 | Pancreatic Cancer | Potently cytotoxic at 1-100 µg/ml | Not Specified | |

| SKOV3 | Ovarian Cancer | Varies with conditions | Not Specified | |

| OVCAR4 | Ovarian Cancer | Varies with conditions | Not Specified |

Note: The wide range of reported IC50 values for some cell lines reflects the different methodologies and reporting units across studies. Direct comparison should be made with caution.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound-based conditioning regimens.

| Trial Identifier | Patient Population | Comparator | Primary Endpoint | Results | Reference |

| NCT00822393 | AML or MDS | Busulfan-based reduced-intensity conditioning | Event-Free Survival (EFS) | 2-year EFS: 64.0% (this compound) vs. 50.4% (Busulfan) | |

| "AlloTreo" (NCT00598624) | Hematological Diseases | Single-arm study | Efficacy and Safety | 12-year Overall Survival: 41.7%; 12-year Progression-Free Survival: 31.7% | |

| FORUM (NCT01949129) | Pediatric ALL | Busulfan/Thiotepa/Fludarabine | Overall Survival (OS) and EFS | 3-year OS: 72% (this compound) vs. 71% (Busulfan); 3-year EFS: 55% (this compound) vs. 60% (Busulfan) |

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as MTT or WST-1.

Figure 3: General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest and count the cells. Seed a specific number of cells (e.g., 1 x 10^4 cells/well) into a 96-well microtiter plate and allow them to adhere overnight.

-

Drug Treatment: Prepare a range of this compound concentrations in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, and 96 hours).

-

Viability Assay: At the end of each incubation period, add a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) or a water-soluble tetrazolium salt (WST-1) to each well.

-

Measurement: After a further incubation period (typically 1-4 hours), measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Detection of DNA Adducts (General Protocol)

This protocol outlines a general method for the detection and quantification of this compound-induced DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Collection: Collect blood or tissue samples from subjects treated with this compound.

-

DNA/Protein Isolation: Isolate DNA or specific proteins (e.g., hemoglobin) from the samples using standard extraction kits or protocols.

-

Hydrolysis/Digestion:

-

For DNA adducts, perform enzymatic or acidic hydrolysis to break down the DNA into individual nucleosides or bases.

-

For protein adducts (e.g., on N-terminal valine of hemoglobin), perform enzymatic digestion (e.g., with trypsin) to generate peptides.

-

-

LC-MS/MS Analysis:

-

Inject the processed sample into a liquid chromatography system to separate the different components.

-

The separated components are then introduced into a tandem mass spectrometer.

-

The mass spectrometer is set to detect and quantify the specific mass-to-charge ratios of the expected DNA or peptide adducts (e.g., N,N-(2,3-dihydroxy-1,4-butadiyl)-valine).

-

-

Quantification: Use stable isotope-labeled internal standards to accurately quantify the amount of adducts present in the sample.

Conclusion

This compound is a potent DNA alkylating agent whose cytotoxic effects are mediated by its epoxide metabolites. Its ability to form interstrand DNA cross-links triggers the DNA damage response, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. The quantitative data from both in vitro and clinical studies underscore its therapeutic potential. The experimental protocols and diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this compound. Continued research into its specific interactions with DNA repair pathways and its potential for synergistic combinations with other agents will be crucial for expanding its clinical utility.

References

- 1. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Table 3, Key Characteristics of Treosulfan and Busulfan - Treosulfan (Trecondyv) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vivo Journey of Treosulfan: A Technical Guide to its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Treosulfan, a critical prodrug utilized as a conditioning agent in hematopoietic stem cell transplantation (HSCT). This document delves into the absorption, distribution, metabolism, and excretion (ADME) of Treosulfan, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Clinical Significance of Treosulfan Pharmacokinetics

Treosulfan, a bifunctional alkylating agent, serves as a less toxic alternative to busulfan in conditioning regimens prior to HSCT.[1][2] It is a prodrug that undergoes non-enzymatic conversion under physiological conditions to its active cytotoxic metabolites.[3][4] Understanding the pharmacokinetic profile of Treosulfan is paramount for optimizing dosing strategies, minimizing toxicity, and improving patient outcomes, particularly given the high interindividual variability observed in clinical practice.[5] This guide synthesizes current knowledge to provide a robust resource for professionals working with this important therapeutic agent.

Pharmacokinetic Profile of Treosulfan

The pharmacokinetic properties of Treosulfan have been investigated in both pediatric and adult patient populations undergoing HSCT. The drug is administered intravenously, and its disposition follows a two-compartment model.

Absorption and Distribution

Following intravenous administration, Treosulfan is rapidly distributed in the body. The mean volume of distribution has been reported to be approximately 41 liters. In pediatric patients, the central and peripheral volumes of distribution have been characterized, with significant inter-patient variability.

Metabolism: A Non-Enzymatic Conversion

A key feature of Treosulfan is its metabolism. It is a prodrug that is not metabolized by enzymatic pathways in the liver for its primary activation. Instead, it undergoes a pH- and temperature-dependent non-enzymatic conversion in the aqueous environment of the bloodstream and tissues into two active epoxide metabolites: (S,S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate (S,S-EBDM) and subsequently to (S,S)-1,2:3,4-diepoxybutane (S,S-DEB). These highly reactive epoxides are responsible for the drug's cytotoxic effects through DNA alkylation. While Treosulfan itself is a substrate for CYP2D6 and its monoepoxide metabolite for CYP2C8, the primary activation pathway is non-enzymatic.

Excretion

Treosulfan is primarily eliminated from the body via renal excretion. Studies in children have shown that a mean of 30% of the parent drug is eliminated unchanged in the urine within the first 12 hours after administration. Another source indicates that a median of 42% of the administered dose is excreted unchanged in the urine within 24 hours. The terminal half-life of Treosulfan is relatively short, ranging from 1.71 to 2.15 hours in pediatric patients.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Treosulfan from various clinical studies. Significant variability in these parameters is a consistent finding across different patient populations.

Table 1: Pharmacokinetic Parameters of Treosulfan in Pediatric Patients

| Parameter | Value | Patient Population | Reference |

| Clearance (CL) | 6.98 L/h (for a 20 kg child) | Children | |

| Central Volume of Distribution (Vc) | 9.59 L (for a 20 kg child) | Children | |

| Peripheral Volume of Distribution (Vp) | 2.34 L (for a 20 kg child) | Children | |

| Terminal Half-life (t½) | 1.71 - 2.15 h | Children (2-15 years) | |

| Mean AUC (Day 1, 10 g/m²) | 1,744 ± 795 mghr/L | Infants < 1 year | |

| Mean AUC (Day 1, 14 g/m²) | 1,561 ± 511 mghr/L | Children ≥ 1 year |

Table 2: Pharmacokinetic Parameters of Treosulfan in Adult and Mixed Populations

| Parameter | Value | Patient Population | Reference |

| Median Clearance (CL) | 10.8 L/h/m² | Thalassemia Major Patients | |

| Median AUC | 1,326 mgh/L | Thalassemia Major Patients | |

| Mean AUC | 1,104 ± 173 mg/Lh | Adults with Hematological Malignancies | |

| Mean AUC | 1200 ± 211 hr.mcg/mL | Adults | |

| Mean Volume of Distribution | ~41 L | Adults |

Experimental Protocols

Accurate determination of Treosulfan's pharmacokinetics relies on meticulous experimental design and execution. The following sections detail typical methodologies employed in clinical studies.

Drug Administration and Dosing

Treosulfan is administered intravenously. Dosing is typically based on body surface area (BSA) and varies between pediatric and adult protocols, with common doses being 10, 12, or 14 g/m² per day for three consecutive days. The infusion is generally given over a period of 2 hours.

Blood Sample Collection and Handling

The stability of Treosulfan in biological samples is highly pH and temperature-dependent. Therefore, specific handling procedures are crucial to prevent ex vivo degradation of the prodrug and ensure accurate measurements.

-

Sample Collection: Blood samples are typically collected at multiple time points before, during, and after the infusion to capture the full pharmacokinetic profile.

-

Stabilization: To prevent the non-enzymatic conversion of Treosulfan, blood samples are immediately stabilized by adjusting the pH to approximately 5.5 using citric acid.

-

Processing: The stabilized blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis. All sample processing steps are performed on ice to minimize degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Table 3, Key Characteristics of Treosulfan and Busulfan - Treosulfan (Trecondyv) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Effects of Ritrosulfan on Hematopoietic Stem Cells: A Technical Overview

Disclaimer: Information regarding the direct effects of Ritrosulfan on hematopoietic stem cells (HSCs) is sparse in publicly available scientific literature. This compound is a sulfonate-based alkylating agent, and much of the understanding of its potential impact is extrapolated from its general mechanism of action and by analogy to the more extensively studied compound, Treosulfan. This document summarizes the known information on this compound and provides a detailed overview of the effects of Treosulfan on HSCs as a closely related and clinically relevant analogue.

Introduction to this compound

Core Concepts: DNA Alkylation and Hematopoietic Stem Cells

Alkylating agents like this compound are cytotoxic, particularly to rapidly dividing cells such as those in the bone marrow, including hematopoietic stem and progenitor cells. The introduction of covalent bonds between DNA strands (interstrand crosslinks) or within the same strand (intrastrand crosslinks) creates adducts that disrupt normal cellular processes. This disruption is the basis for their use in chemotherapy and conditioning regimens for stem cell transplantation.

Hematopoietic stem cells are responsible for the continuous production of all blood and immune cells. Their ability to self-renew and differentiate is tightly regulated. The impact of DNA-damaging agents on this population is of critical interest, as it can lead to bone marrow suppression, but also forms the basis of myeloablative therapies that prepare a patient for a hematopoietic stem cell transplant.

Treosulfan: A Well-Characterized Analogue and its Effects on Hematopoietic Stem Cells

Due to the limited data on this compound, this guide will now focus on the extensive research available for Treosulfan, a closely related bifunctional alkylating agent. Treosulfan is a prodrug that is non-enzymatically converted under physiological conditions into two active epoxide metabolites, which are responsible for its DNA alkylating and cytotoxic effects. It is widely used in conditioning regimens for allogeneic hematopoietic stem cell transplantation (allo-HSCT).

Quantitative Effects of Treosulfan on Hematopoietic and Leukemic Cells

While specific IC50 values for Treosulfan on pure hematopoietic stem cell populations are not consistently reported, studies on various hematopoietic cell lines and primary patient cells provide insight into its cytotoxic potency.

| Cell Type | Parameter | Concentration/Dose | Effect | Citation |

| AML Cell Lines (U937, THP-1, HL-60, TUR) | LC90 | ~100 µM | Dose-dependent sensitivity and apoptosis | [1] |

| Primary AML Cells | LC90 | ~100 µM | Dose-dependent sensitivity and apoptosis | [1] |

| Multiple Myeloma Cell Lines (NCI-H929, U266) | Apoptosis Induction | Dose- and time-dependent | Effective induction of apoptosis | [2] |

| Primary Myeloma Cells | Cell Death | 100 µM | 63.6 +/- 23.9% cell death | [2] |

| Pediatric Tumor Cell Lines (Ewing, neuroblastoma, leukemia) | 50% Growth Inhibition | 0.73 - 608 µM | Time- and dose-dependent growth reduction |

Mechanism of Action and Signaling Pathways

Treosulfan's primary mechanism is the induction of DNA crosslinks by its epoxide metabolites, leading to cell cycle arrest and apoptosis.

The DNA damage caused by Treosulfan triggers the intrinsic apoptotic pathway. This is characterized by the breakdown of the mitochondrial transmembrane potential and the activation of caspase-3. In myeloma cells, Treosulfan-induced apoptosis is also associated with the cleavage of caspase-9, downregulation of the anti-apoptotic protein Mcl-1, and upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1[2].

In acute myeloid leukemia (AML) cells, the pro-apoptotic effect of Treosulfan is mediated, at least in part, by the activation of Protein Kinase C (PKC) isoforms, specifically involving the membrane translocation of PKC-delta. The use of PKC activators like bryostatin-1 can synergistically enhance Treosulfan-induced apoptosis, while PKC inhibitors can reduce it.

Experimental Protocols for Studying Treosulfan's Effects on Hematopoietic Stem Cells

The following are generalized protocols that can be adapted for the study of Treosulfan's effects on HSCs.

Cell Culture and Treosulfan Treatment

-

Cell Source: Human hematopoietic stem cells (CD34+) can be isolated from bone marrow, mobilized peripheral blood, or umbilical cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Culture Medium: Culture HSCs in a serum-free medium supplemented with appropriate cytokines to maintain their stemness and viability (e.g., StemSpan™ SFEM with CD34+ Expansion Supplement).

-

Treosulfan Preparation: Prepare a stock solution of Treosulfan in sterile water or an appropriate solvent. Further dilute to desired concentrations in the cell culture medium immediately before use.

-

Treatment: Add the diluted Treosulfan to the HSC culture at various concentrations and for different time points to assess dose- and time-dependent effects.

Cell Viability and Apoptosis Assays (Flow Cytometry)

-

Harvest and Wash: After treatment, harvest the cells and wash them with PBS.

-

Staining: Resuspend cells in a binding buffer and stain with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Western Blot for Signaling Pathway Analysis

-

Protein Extraction: After Treosulfan treatment, lyse the HSCs in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p53, PKC-delta).

-

Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

Conclusion

While this compound is identified as a DNA alkylating agent, a detailed understanding of its specific interactions with hematopoietic stem cells remains elusive due to a lack of dedicated research. The comprehensive data available for the related compound, Treosulfan, provides a valuable framework for hypothesizing the potential effects of this compound on HSCs. Both agents likely induce cytotoxicity through DNA cross-linking, leading to apoptosis. However, without direct experimental evidence, the precise signaling pathways, dose-responses, and effects on HSC differentiation and self-renewal for this compound can only be inferred. Further research is imperative to elucidate the specific biological activity of this compound on hematopoietic stem cells to determine its potential clinical utility.

References

- 1. Endosulfan induced the arrest of the cell cycle through inhibiting the signal pathway mediated by PKC-α and damaging the cytoskeleton in spermatogonial cells of mice in vitro - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 2. Macrophage-lineage cells negatively regulate the hematopoietic stem cell pool in response to IFNγ at steady state and during infection - PMC [pmc.ncbi.nlm.nih.gov]

Ritrosulfan: A Technical Guide to its Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritrosulfan is a bifunctional alkylating agent belonging to the class of sulfonate esters. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in publicly accessible literature, this guide synthesizes the known information regarding its chemical structure and infers its reactivity and mechanism of action based on its chemical class and similarities to related compounds, such as Treosulfan. This compound is presumed to act as a prodrug, undergoing non-enzymatic conversion to reactive epoxide intermediates that subsequently alkylate DNA, leading to inter- and intra-strand cross-links. This DNA damage triggers cellular responses including cell cycle arrest and apoptosis, forming the basis of its potential antineoplastic activity. This document provides a comprehensive overview of these aspects, intended to serve as a foundational resource for researchers in oncology and medicinal chemistry.

Chemical Structure

This compound, with the IUPAC name 2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate, is a derivative of threitol.[1] Its chemical structure is characterized by a central four-carbon dihydroxy backbone with two aminoethyl methanesulfonate moieties attached to the C1 and C4 positions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[(2S,3R)-2,3-dihydroxy-4-(2-methylsulfonyloxyethylamino)butyl]amino]ethyl methanesulfonate | [1] |

| Molecular Formula | C₁₀H₂₄N₂O₈S₂ | [1] |

| Molecular Weight | 364.4 g/mol | [1] |

| CAS Number | 4148-16-7 | [1] |

| Canonical SMILES | CS(=O)(=O)OCCNC--INVALID-LINK--(=O)C)O">C@HO |

Reactivity and Mechanism of Action

This compound is classified as a sulfonate-based alkylating agent. Its reactivity stems from the presence of two methanesulfonate (mesylate) groups, which are excellent leaving groups. This structural feature enables this compound to act as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.

Prodrug Activation and Formation of Epoxide Intermediates

It is highly probable that this compound, similar to its analogue Treosulfan, functions as a prodrug. Under physiological conditions (pH 7.4 and 37°C), it is expected to undergo a non-enzymatic, spontaneous conversion into reactive epoxide intermediates. This transformation involves the intramolecular displacement of the mesylate groups by the adjacent amino groups.

Caption: Proposed activation pathway of this compound to its reactive epoxide intermediates.

DNA Alkylation and Cross-linking

The generated epoxide intermediates are highly electrophilic and readily react with nucleophilic centers in DNA, primarily the N7 position of guanine bases. As a bifunctional agent, this compound can react with two different guanine bases, leading to the formation of both intrastrand and interstrand DNA cross-links.

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, thereby blocking essential cellular processes such as DNA replication and transcription. This disruption of DNA integrity is a potent trigger for cell cycle arrest and apoptosis.

Caption: Mechanism of DNA alkylation and cross-linking by this compound.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA cross-links by this compound is expected to activate a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR).

DNA Damage Recognition and Repair

DNA cross-links are recognized by cellular surveillance proteins, which initiate a cascade of repair processes. The primary pathways involved in the repair of interstrand cross-links include:

-

Nucleotide Excision Repair (NER): This pathway is responsible for recognizing and excising bulky DNA lesions, including cross-links.

-

Homologous Recombination (HR): HR is a high-fidelity repair mechanism that uses a homologous template to accurately repair double-strand breaks that can arise during the processing of cross-links.

-

Base Excision Repair (BER): BER may be involved in the repair of some of the base damage caused by alkylation.

Cell Cycle Arrest

Upon detection of significant DNA damage, the cell cycle is arrested to provide time for DNA repair. This arrest is primarily mediated by the activation of checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate and activate a range of downstream effectors, including the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2. Activation of these pathways leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent arrest at the G1/S or G2/M checkpoints.

Caption: Signaling pathway for this compound-induced cell cycle arrest.

Apoptosis

If the DNA damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. The p53 pathway plays a crucial role in this process by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound, such as IC50 values in various cancer cell lines, detailed pharmacokinetic parameters, or specific reaction rate constants for its activation and DNA alkylation. Research on the closely related compound, Treosulfan, has been more extensive, and its data may provide some initial guidance for studies on this compound. However, direct experimental determination of these parameters for this compound is essential for a thorough understanding of its pharmacological profile.

Experimental Protocols

Proposed Synthesis Approach

A potential synthetic route to this compound could involve the reaction of 1,4-dideoxy-1,4-diamino-meso-erythritol with 2-bromoethyl methanesulfonate, followed by purification using chromatographic techniques such as column chromatography or preparative HPLC.

Proposed Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure of synthesized this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods would be necessary to assess the purity of the compound and could be adapted for pharmacokinetic studies.

Conclusion

This compound is a bifunctional alkylating agent with a chemical structure that suggests it acts as a prodrug to induce DNA cross-links, leading to cell cycle arrest and apoptosis. While its mechanism of action can be inferred from its chemical class and from studies of analogous compounds, a significant gap exists in the publicly available literature regarding specific quantitative data and detailed experimental protocols for this compound itself. Further research is required to fully elucidate its pharmacological properties and to explore its potential as a therapeutic agent. This guide provides a foundational understanding to support and direct future investigations into this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Treosulfan on Leukemia Cell Lines

A Note on the Compound Name: The following application notes and protocols are provided for the compound treosulfan . Initial searches for "ritrosulfan" did not yield relevant scientific literature, suggesting a possible misspelling. Treosulfan is a well-documented alkylating agent with known anti-leukemic properties, making it the likely intended subject of this inquiry.

These detailed protocols and application notes are intended for researchers, scientists, and drug development professionals investigating the in vitro effects of treosulfan on leukemia cell lines.

Cytotoxicity Assays

Application Note: The initial assessment of an anti-cancer agent's efficacy involves determining its cytotoxicity against cancer cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt-1) are colorimetric assays that measure cell metabolic activity as an indicator of cell viability. Treosulfan has been shown to reduce the growth of leukemia cell lines in a time- and dose-dependent manner[1].

Quantitative Data Summary: Cytotoxicity of Treosulfan

| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time | Reference |

| U937, THP-1, HL-60, TUR | Not Specified | LC90 | ~100 | Not Specified | [2] |

| Pediatric Leukemia Cell Lines | MTT | IC50 | 0.73 - 608 | 24, 48, 72, 96h | [1] |

| HL-60 (AML) | WST-1 | IC50 | Lower than K562 | 24h, 48h | [3] |

| K562 (CML) | WST-1 | IC50 | Higher than HL-60 | 24h, 48h | [3] |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LC90 (Lethal Concentration 90%) is the concentration that causes lethality to 90% of the cells.

Protocol: WST-1 Cell Viability Assay

This protocol is a generalized procedure for determining cell viability after treatment with treosulfan.

Materials:

-

Leukemia cell lines (e.g., HL-60, K562)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Treosulfan

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture leukemia cells to approximately 80% confluency.

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 90 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treosulfan Treatment:

-

Prepare a stock solution of treosulfan. It is important to note that treosulfan is a prodrug that is activated non-enzymatically. For in vitro studies, pre-incubating the treosulfan solution for 24 hours at 37°C can lead to its complete activation.

-

Prepare serial dilutions of activated treosulfan in complete medium at 10x the final desired concentrations.

-

Add 10 µL of the treosulfan dilutions to the respective wells to achieve the final concentrations. Include wells with untreated cells as a negative control and wells with medium only as a background control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Gently shake the plate for 1 minute.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow for Cytotoxicity Assay

Workflow for determining the cytotoxicity of treosulfan.

Apoptosis Assays

Application Note: Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Treosulfan has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. This is characterized by the breakdown of the mitochondrial transmembrane potential, activation of caspase-3, and the appearance of a sub-G1 DNA peak in cell cycle analysis. The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in leukemia cells treated with treosulfan.

Materials:

-

Leukemia cell lines

-

Complete cell culture medium

-

Treosulfan

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed leukemia cells in 6-well plates at an appropriate density (e.g., 5 x 10^5 cells/well) and allow them to attach or stabilize overnight.

-

Treat the cells with various concentrations of treosulfan for the desired duration (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells in the supernatant, by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate instrument settings to detect FITC (for Annexin V) and PI fluorescence.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis).

-

Workflow for Apoptosis Assay

Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

Application Note: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many chemotherapeutic agents induce cell cycle arrest at specific checkpoints, which can precede apoptosis. The appearance of a "sub-G1" peak is a hallmark of DNA fragmentation that occurs during late-stage apoptosis and is a quantifiable indicator of cell death induced by agents like treosulfan.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to prepare and analyze leukemia cells for cell cycle distribution using PI staining and flow cytometry.

Materials:

-

Leukemia cell lines

-

Complete cell culture medium

-

Treosulfan

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

PI/RNase staining buffer

Procedure:

-

Cell Seeding and Treatment:

-

Seed leukemia cells in 6-well plates and treat with treosulfan as described in the apoptosis protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer, measuring the PI fluorescence.

-

Use a linear scale for the DNA content histogram.

-

Analyze the data using cell cycle analysis software to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

-

Logical Flow for Cell Cycle Analysis

Logical flow for cell cycle analysis by PI staining.

Signaling Pathway Analysis

Application Note: Understanding the molecular mechanisms and signaling pathways affected by a drug is crucial for its development. In AML cells, the pro-apoptotic effect of treosulfan has been linked to the activation of Protein Kinase C delta (PKC-delta), indicated by its translocation to the cell membrane. Investigating such pathways often involves techniques like Western blotting or immunofluorescence. Additionally, the PI3K/Akt/mTOR pathway is a critical survival pathway that is often dysregulated in leukemia and represents a key therapeutic target.

Signaling Pathway Diagrams

Treosulfan-Induced Apoptosis via PKC-delta Activation

Activation of PKC-delta by treosulfan leading to apoptosis.

Overview of the PI3K/Akt/mTOR Survival Pathway in Leukemia

The PI3K/Akt/mTOR pathway, a key survival pathway in leukemia.

References

- 1. Cytotoxicity of treosulfan and busulfan on pediatric tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treosulfan-induced apoptosis in acute myeloid leukemia cells is accompanied by translocation of protein kinase C delta and enhanced by bryostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

How to prepare Ritrosulfan solutions for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritrosulfan is an alkylated sugar alcohol that exhibits antitumor activity.[1] Its mechanism of action is attributed to its ability to act as a hydrolytic alkylating agent, which leads to the disruption of cellular processes in rapidly dividing cancer cells. This document provides detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, along with a summary of its presumed mechanism of action.

Data Presentation: Solvent and Concentration Guidelines

Due to the limited availability of specific quantitative data on this compound's solubility, the following table provides general guidelines for solvent selection and working concentrations based on common laboratory practices for similar compounds. Researchers should empirically determine the optimal conditions for their specific cell lines and experimental setups.

| Parameter | Recommendation | Notes |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to ensure the integrity of the compound and the health of the cell cultures. |

| Stock Solution Concentration | 10 mM - 100 mM in DMSO | Prepare a high-concentration stock solution to minimize the volume of solvent added to the cell culture medium. |

| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration in the culture medium as low as possible. A solvent control group should always be included in experiments.[2] |

| Working Concentration | 1 µM - 100 µM | The optimal working concentration is cell-line dependent and should be determined by a dose-response experiment (e.g., a cytotoxicity assay). |

| Solution Preparation | Sonication or gentle warming | To aid dissolution, sonication or gentle warming (not exceeding 37°C) can be employed.[1] Visually inspect the solution to ensure complete dissolution. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light. |

| Stability in Media | Prepare fresh dilutions | As an alkylating agent, this compound may be unstable in aqueous solutions. It is recommended to prepare fresh dilutions in cell culture medium for each experiment. |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 278.3 g/mol .

-

To prepare 1 mL of a 100 mM stock solution, weigh out 27.83 mg of this compound powder.

-

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

-

Visually inspect the solution against a light source to ensure there are no undissolved particles.

-

-

Storage:

-

Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Preparation of Working Solutions for Cell Culture

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Example for preparing a 100 µM working solution:

-

Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound.

-

Ensure that the final concentration of DMSO in the culture wells is below 0.5%.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Incubation:

-

Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action.

Mechanism of Action

This compound is categorized as an alkylating agent.[1] While the precise molecular pathway has not been extensively detailed in the provided search results, its action is understood to be similar to other bifunctional alkylating agents like Treosulfan.

The proposed mechanism involves the following steps:

-

Activation: this compound is a prodrug that undergoes spontaneous, non-enzymatic hydrolysis under physiological conditions (i.e., in the aqueous environment of the cell culture medium and within the cell).[3]

-

Formation of Reactive Intermediates: This hydrolysis is believed to generate highly reactive epoxide intermediates.

-

DNA Alkylation: These electrophilic epoxides then react with nucleophilic sites on the DNA, primarily the N7 position of guanine.

-

DNA Cross-linking: As a bifunctional agent, a single molecule of activated this compound can react with two different sites on the DNA, leading to the formation of both interstrand (between two different DNA strands) and intrastrand (on the same DNA strand) cross-links.

-

Cellular Consequences: These DNA lesions block DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and, if the damage is too extensive for cellular repair mechanisms to handle, initiates the process of apoptosis (programmed cell death). This cytotoxic effect is most pronounced in rapidly proliferating cells, such as cancer cells, which are more sensitive to agents that interfere with DNA replication.

References

Application of Treosulfan in Myeloablative Conditioning Regimens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Treosulfan, a bifunctional alkylating agent, has emerged as a key component of myeloablative conditioning (MAC) regimens prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT). It serves as a prodrug that spontaneously converts under physiological conditions to its active epoxide metabolites, which exert cytotoxic effects through DNA alkylation and cross-linking.[1][2][3][4] This mechanism leads to the induction of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis, particularly in rapidly dividing hematopoietic and malignant cells.[1] Treosulfan-based regimens are considered to have a myeloablative potential with a favorable toxicity profile, offering a reduced-toxicity conditioning (RTC) approach compared to traditional MAC regimens. This characteristic has expanded the eligibility for allo-HSCT to older patients and those with comorbidities who might not tolerate the toxicities associated with standard high-dose conditioning.

These application notes provide a comprehensive overview of the use of Treosulfan in myeloablative conditioning, including detailed protocols, quantitative clinical data, and visual representations of key processes to guide researchers and drug development professionals.

Data Presentation: Clinical Outcomes of Treosulfan-Based Conditioning Regimens

The following tables summarize quantitative data from various studies on Treosulfan-based myeloablative conditioning regimens.

Table 1: Patient Demographics and Conditioning Regimens

| Study / Cohort | Number of Patients | Median Age (years) | Primary Diagnosis | Treosulfan Total Dose (g/m²) | Concomitant Agent(s) |

| Malignant Diseases | |||||

| Beelen et al. (Phase III) | 283 | 60 | AML/MDS | 30 | Fludarabine |

| Casper et al. (AML/MDS) | 45 | 60 | AML/MDS | 30-42 | Fludarabine |

| Nagler et al. (AML) | 520 | 57 | AML | 30-42 | Fludarabine or Alkylating agents |

| Non-Malignant Diseases | |||||

| O'Meara et al. (Pediatric) | 19 | Not Specified | HLH | 36-42 | Fludarabine, Thiotepa, Alemtuzumab |

| Mathew et al. | 31 | 8 | Various | 42 | Fludarabine ± Thymoglobulin |

| Pediatric Malignant Diseases | |||||

| Kalwak et al. (AML/MDS) | 40 | 11 | AML/MDS | 30-42 (BSA-based) | Fludarabine, TBI (low-dose) |

AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndromes; HLH: Hemophagocytic Lymphohistiocytosis; BSA: Body Surface Area; TBI: Total Body Irradiation.

Table 2: Clinical Outcomes of Treosulfan-Based Conditioning

| Study / Cohort | Overall Survival (OS) | Disease-Free Survival (DFS) / Event-Free Survival (EFS) | Relapse Incidence (RI) | Non-Relapse Mortality (NRM) / Treatment-Related Mortality (TRM) | Acute GVHD (Grade II-IV) | Chronic GVHD |

| Malignant Diseases | ||||||

| Beelen et al. (Phase III) | Improved vs. Busulfan | Improved vs. Busulfan | Not Reported | Not Reported | Not Reported | Not Reported |

| Casper et al. (AML/MDS) | 2-year: 71% | 2-year: 67% | 2-year: 16% | 2-year: 17% | 24% | 28% (extensive) |

| Nagler et al. (AML) | 5-year: 38% | 5-year: 33% | 5-year: 42% | 5-year: 25% | 24% | 38% |

| Non-Malignant Diseases | ||||||

| O'Meara et al. (Pediatric) | 100% | 100% | 0% | 0% | Not Reported | Not Reported |

| Mathew et al. | 2-year: 90% | Not Reported | Not Applicable | Day 100: 0% | 62% | 21% |

| Pediatric Malignant Diseases | ||||||

| Kalwak et al. (AML/MDS) | 1-year: 80% | 1-year: 73% | 1-year: 38% (AML), 13% (MDS) | 1-year: 3% | 22% | 40% |

GVHD: Graft-versus-Host Disease.

Experimental Protocols

Protocol 1: Treosulfan and Fludarabine (Flu-Treo) Conditioning for Adults with AML/MDS

This protocol is based on regimens used in several clinical trials for adult patients with acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS).

1. Patient Eligibility:

- Diagnosis of AML or MDS.

- Age typically >18 years. Patients considered ineligible for standard myeloablative conditioning due to age or comorbidities are often candidates.

- Adequate organ function (cardiac, pulmonary, renal, and hepatic).

- Availability of a suitable HLA-matched related or unrelated donor.

2. Conditioning Regimen:

- Fludarabine: 30 mg/m² per day administered as a 30-minute intravenous infusion for 5 consecutive days (Day -6 to Day -2). The total dose is 150 mg/m².

- Treosulfan: 10 g/m² or 14 g/m² per day administered as a 2-hour intravenous infusion for 3 consecutive days (Day -4 to Day -2). The total dose is 30 g/m² or 42 g/m². On days when both drugs are given, Treosulfan should be administered before Fludarabine.

- Antiemetic Prophylaxis: Recommended before each Treosulfan infusion.

3. GVHD Prophylaxis:

- A standard combination of a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) and a short course of methotrexate is commonly used.

- For unrelated donor transplants, anti-thymocyte globulin (ATG) may be added to the conditioning regimen to reduce the risk of GVHD and graft rejection.

4. Stem Cell Infusion:

- Allogeneic hematopoietic stem cells are infused on Day 0.

5. Post-Transplant Monitoring:

- Daily monitoring of blood counts until hematopoietic recovery.

- Regular assessment for toxicities, particularly mucositis, gastrointestinal and hepatic adverse events.

- Monitoring for engraftment, typically defined as the first of three consecutive days with an absolute neutrophil count (ANC) > 0.5 x 10⁹/L.

- Chimerism analysis at specified time points (e.g., Day +28, +100) to assess donor cell engraftment.

- Close monitoring for signs and symptoms of acute and chronic GVHD.

Protocol 2: Treosulfan-Based Conditioning for Pediatric Patients

This protocol is adapted for pediatric patients and often involves dose adjustments based on body surface area (BSA) or age.

1. Patient Eligibility:

- Diagnosis of a malignant or non-malignant disease curable by allo-HSCT.

- Age > 1 year.

- Adequate organ function.

2. Conditioning Regimen:

- Fludarabine: 30 mg/m² per day for 5 days (total dose 150 mg/m²).

- Treosulfan: Dose is often stratified by age or BSA.

- BSA > 1.0 m²: 14 g/m²/day for 3 days.

- BSA 0.5 - 1.0 m²: 12 g/m²/day for 3 days.

- BSA ≤ 0.5 m²: 10 g/m²/day for 3 days.

- Alternatively, for children > 12 months a total dose of 42 g/m² is used, for children 3-12 months a total dose of 36 g/m², and for infants ≤ 3 months a total dose of 30 g/m².

- In some protocols for high-risk malignancies, a single low dose of Total Body Irradiation (TBI) (e.g., 200 cGy) may be added on Day -1.

3. GVHD Prophylaxis and Supportive Care:

- Similar to adult protocols, with doses adjusted for pediatric patients.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Treosulfan.

Experimental Workflow

Caption: Typical workflow of an allo-HSCT clinical trial.

Logical Relationships

Caption: Patient selection and dose adjustment logic.

References

- 1. What is the mechanism of Treosulfan? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics and Pharmacodynamics of Treosulfan in Patients With Thalassemia Major Undergoing Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preclinical Evaluation of Treosulfan and Fludarabine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of the combination of treosulfan and fludarabine. Given the established clinical use of this combination, particularly as a conditioning regimen in hematopoietic stem cell transplantation (HSCT) for hematological malignancies, these protocols are designed to facilitate further preclinical investigation into its synergistic potential and mechanisms of action.

1. Introduction